5-Methyl-2-((trifluoromethyl)thio)aniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Methyl-2-((trifluoromethyl)thio)aniline (CAS 1154963-60-6) is a specialized aromatic amine building block characterized by a trifluoromethylthio (–SCF₃) group at the ortho position and a methyl substituent at the meta position of the aniline ring. This substitution pattern confers a distinctive combination of enhanced lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing capacity (Hammett σₚ = 0.5, σₘ = 0.36) relative to more common trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) analogues.

Molecular Formula C8H8F3NS
Molecular Weight 207.22 g/mol
Cat. No. B7869934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-((trifluoromethyl)thio)aniline
Molecular FormulaC8H8F3NS
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC(F)(F)F)N
InChIInChI=1S/C8H8F3NS/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3
InChIKeyANAMAQFZAQXNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-((trifluoromethyl)thio)aniline: Procurement-Ready Physicochemical and Synthetic Profile


5-Methyl-2-((trifluoromethyl)thio)aniline (CAS 1154963-60-6) is a specialized aromatic amine building block characterized by a trifluoromethylthio (–SCF₃) group at the ortho position and a methyl substituent at the meta position of the aniline ring . This substitution pattern confers a distinctive combination of enhanced lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing capacity (Hammett σₚ = 0.5, σₘ = 0.36) relative to more common trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) analogues [1]. The compound is commercially available with purity specifications typically ≥98% (HPLC) and is utilized primarily as an intermediate in the synthesis of pharmaceutical candidates and agrochemical actives where precise modulation of membrane permeability and metabolic stability is critical .

SCF₃-based high lipophilicity supports synthesis of cell-permeable candidate molecules

Electron-deficient aniline scaffold for cross-coupling and amide bond formations

5-Methyl substitution provides steric and logD tuning without heavy halogenation

Why 5-Methyl-2-((trifluoromethyl)thio)aniline Cannot Be Simply Replaced by In-Class Analogues


The –SCF₃ group is not a trivial replacement for –CF₃ or –OCF₃; it exhibits a Hansch lipophilicity parameter (π = 1.44) that is 64% higher than –CF₃ (π = 0.88) and 38% higher than –OCF₃ (π = 1.04) [1]. This substantial increase in hydrophobicity directly alters LogD₇.₄ and membrane partitioning behavior, which are non-linear and cannot be compensated for by simple molar adjustments. Furthermore, the Hammett constants for –SCF₃ (σₚ = 0.5, σₘ = 0.36) indicate a distinct electron-withdrawing profile that influences the nucleophilicity of the adjacent amine and the regioselectivity of electrophilic aromatic substitutions, diverging from both –CF₃ and –OCF₃ [2]. Substituting a compound with a different ortho-SCF₃ derivative lacking the 5-methyl group, or using a meta-SCF₃ regioisomer, will yield a different steric and electronic environment at the reactive amine center, potentially compromising downstream coupling yields or biological target engagement.

SCF₃ ≠ CF₃ lipophilicity

Replacing –SCF₃ with –CF₃ substantially reduces lipophilicity, altering membrane partitioning and logD profiles.

Electronic profile mismatch with –OCF₃

–SCF₃ exerts stronger resonance withdrawal than –OCF₃, affecting amine basicity and coupling reactivity.

5-Methyl absence shifts steric and logD context

Omitting the 5-methyl group lowers lipophilicity and removes steric shielding at the amine center, potentially altering regioselectivity.

Quantitative Differentiation of 5-Methyl-2-((trifluoromethyl)thio)aniline Against Closest Structural Analogs


Lipophilicity Advantage Over Trifluoromethyl Analogue: Hansch Parameter Comparison

The –SCF₃ group in 5-Methyl-2-((trifluoromethyl)thio)aniline imparts significantly higher lipophilicity compared to the –CF₃ group found in its direct analogue 5-Methyl-2-(trifluoromethyl)aniline. The Hansch hydrophobicity parameter (π) for –SCF₃ is 1.44, whereas –CF₃ is 0.88 [1]. This 64% increase in π translates to a higher calculated logP for the target compound relative to the –CF₃ analogue, which is predicted to have a logP of approximately 3.18 . While a direct experimental logP for the target compound is not available in open literature, the class-level π difference is unequivocal and provides a rational basis for prioritizing this scaffold when enhanced membrane permeability is required [2].

Hansch π SCF₃ vs CF₃
Class-level
π (–SCF₃) 1.44 vs 0.88 (–CF₃)
Δπ +0.56 (+64%)
Supports lipophilicity-driven selection for permeability studies
Based on Hansch parameter class-level inference
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Electron-Withdrawing Capacity Differentiation from Trifluoromethoxy Analogue

The –SCF₃ group in the target compound exhibits a distinct electronic profile compared to the –OCF₃ group in 5-Methyl-2-(trifluoromethoxy)aniline. While both groups are strongly electron-withdrawing, –SCF₃ possesses Hammett constants of σₚ = 0.50 and σₘ = 0.36 [1]. In contrast, –OCF₃ is generally considered to have a σₚ value of approximately 0.35 [2]. The higher σₚ value for –SCF₃ indicates a stronger resonance withdrawal effect, which can influence the basicity (pKa) of the adjacent aniline nitrogen and alter the reactivity in amide bond formations or cross-coupling reactions where electron-deficient aryl amines are required [3].

σₚ SCF₃ vs OCF₃
Class-level
σₚ (–SCF₃) 0.50 vs ≈0.35 (–OCF₃)
Δσₚ +0.15
Supports selection for electron-deficient amine reactivity tuning
Hammett constants derived from benzoic acid ionization studies
Organic Synthesis Reactivity Tuning Electronics

LogD₇.₄ Comparison Against Non-Methylated SCF₃ Analogue

The presence of a methyl group at the 5-position in 5-Methyl-2-((trifluoromethyl)thio)aniline contributes to increased lipophilicity compared to the unsubstituted 2-(trifluoromethylthio)aniline. The latter has a reported LogD₇.₄ of 3.113 [1]. While experimental LogD data for the target compound is not publicly available, the addition of a methyl group to an aromatic ring typically increases logP by approximately 0.5 units [2]. Therefore, the target compound is expected to exhibit a LogD₇.₄ in the range of 3.6-3.7, representing a ~0.5 log unit increase over the non-methylated analogue. This difference is meaningful in medicinal chemistry programs aiming to fine-tune lipophilic ligand efficiency (LLE) and avoid overly high logP that can lead to promiscuity or hERG liability.

Estimated LogD₇.₄
Data to verify
Target est. 3.6–3.7 vs 3.113 (non-methylated)
ΔLogD ≈ +0.5 to +0.6
May support logD tuning for lipophilic ligand efficiency assessment
Estimated from methyl group contribution; experimental data to verify
ADME Drug Design Pharmacokinetics

Metabolic Stability Advantage Over Trifluoromethyl Analogue via –SCF₃ Group

The –SCF₃ group confers enhanced metabolic stability compared to the –CF₃ group due to the strong electron-withdrawing nature of the sulfur atom, which deactivates the aromatic ring toward oxidative metabolism by cytochrome P450 enzymes [1]. In a comparative study of structurally related aniline derivatives, compounds bearing the –SCF₃ group exhibited significantly higher remaining percentages after incubation with human liver microsomes (HLM) than their –CF₃ counterparts. For instance, in a representative dataset, a compound with an –SCF₃ substituent showed 78±1.2% remaining after 1 hour in HLM, whereas a matched –CF₃ analogue showed only 56±4.6% remaining [2]. While these data are from a different core scaffold, they are class-level evidence supporting the selection of –SCF₃-containing building blocks like the target compound when metabolic stability is a primary concern.

HLM stability SCF₃ vs CF₃
Class-level
~78% remaining (SCF₃) vs ~56% (CF₃) at 1 h
+22 percentage points higher retention
Class-level evidence supports metabolic stability screening context
Representative data from structurally related anilines; verify with target compound
Metabolic Stability In Vitro ADME Drug Metabolism

Recommended Application Scenarios for 5-Methyl-2-((trifluoromethyl)thio)aniline Based on Verified Differentiation


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Medicinal chemistry teams developing compounds targeting the central nervous system (CNS) should utilize 5-Methyl-2-((trifluoromethyl)thio)aniline as a key intermediate. The –SCF₃ group's Hansch π of 1.44 (versus 0.88 for –CF₃) [1] directly contributes to improved blood-brain barrier (BBB) penetration potential, as demonstrated by the CNS-active drug Tiflorex, which also incorporates the –SCF₃ moiety [2]. The 5-methyl group provides an additional logP increment (~0.5 units) without introducing a heavy halogen, helping to maintain favorable CNS MPO scores [3].

Development of Metabolically Stable Agrochemical Intermediates

Agrochemical R&D groups synthesizing novel fungicides, herbicides, or insecticides should prioritize this building block. The strong electron-withdrawing nature of the –SCF₃ group (σₚ = 0.50) [1] deactivates the aromatic ring toward oxidative metabolism by plant and insect cytochrome P450 enzymes, potentially extending the half-life of the final active ingredient in field conditions. Commercial agrochemicals such as Fipronil and Toltrazuril already leverage the –SCF₃ group for enhanced potency and longevity [2].

Design of Electron-Deficient Ligands for Transition-Metal Catalysis

Organometallic chemists seeking to develop new phosphine or N-heterocyclic carbene (NHC) ligands with electron-deficient aryl groups should select 5-Methyl-2-((trifluoromethyl)thio)aniline as the amine component. The –SCF₃ substituent's Hammett σₚ value of 0.50 makes the derived aniline less basic and more resistant to oxidation, improving ligand stability and tuning the electronic properties of the resulting metal complexes for cross-coupling reactions [1].

Synthesis of Ortho-Substituted Aniline Derivatives via Directed C–H Functionalization

Synthetic chemists exploiting the ortho-directing ability of the –SCF₃ group can use this compound to access complex, poly-substituted anilines. Recent copper-catalyzed methods demonstrate that –SCF₃ groups can direct C–H functionalization at adjacent positions, enabling late-stage diversification of the aniline core [1]. The 5-methyl substituent provides an additional handle for further functionalization (e.g., benzylic oxidation) while blocking unwanted metabolic or synthetic transformations at that position.

Application
Selection Property
Validation Focus
CNS candidate synthesis
SCF₃ high lipophilicity (π 1.44)
BBB permeability assessment; CNS MPO profiling
Agrochemical intermediate development
Ring deactivation toward oxidative metabolism
Metabolic half-life in plant/insect microsomes; field stability testing
Electron-deficient ligand design
Strong electron withdrawal (σₚ 0.50)
Ligand stability; catalytic performance in cross-couplings
ortho-Directed C–H functionalization
SCF₃ ortho-directing effect; 5-methyl blocking
Regioselectivity; late-stage diversification efficiency

Technical Documentation Hub

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